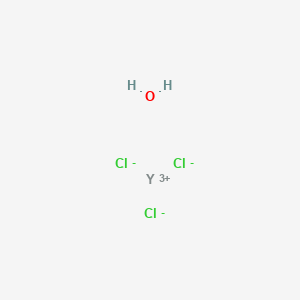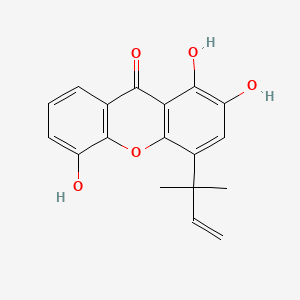
Xenotime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xenotime, also known as this compound-(Y), is a rare earth phosphate mineral with the chemical formula Y(PO4). It is a significant source of yttrium and other rare earth elements. The mineral typically appears in tetragonal crystal systems and is often found in granitic pegmatites and hydrothermal veins. This compound is known for its yellow-brown to reddish-brown color and its vitreous to greasy luster .
准备方法
Synthetic Routes and Reaction Conditions
Xenotime can be synthesized through various chemical methods. One common approach involves the reaction of yttrium salts with phosphate sources under hydrothermal conditions. The reaction typically takes place at elevated temperatures and pressures to facilitate the formation of the mineral’s crystalline structure.
Industrial Production Methods
Industrial production of this compound involves mining and processing of rare earth ores. The ore is crushed and ground, followed by physical separation techniques such as flotation, magnetic separation, and gravity separation to concentrate the yttrium phosphate. The concentrated material is then subjected to chemical treatments to purify the this compound .
化学反应分析
Types of Reactions
Xenotime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yttrium oxide (Y2O3) and phosphoric acid (H3PO4).
Reduction: Reduction reactions can convert this compound to elemental yttrium and phosphorus.
Substitution: Substitution reactions involve the replacement of yttrium with other rare earth elements in the mineral structure.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are employed.
Substitution: Reactions are typically carried out in molten salts or high-temperature solutions.
Major Products
Oxidation: Yttrium oxide (Y2O3) and phosphoric acid (H3PO4).
Reduction: Elemental yttrium and phosphorus.
Substitution: Various rare earth phosphates depending on the substituting element.
科学研究应用
Xenotime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of yttrium-based compounds and materials.
Biology: Employed in the study of rare earth element interactions with biological systems.
Medicine: Investigated for its potential use in medical imaging and cancer treatment due to its unique luminescent properties.
作用机制
The mechanism by which Xenotime exerts its effects is primarily through its ability to release yttrium ions (Y3+). These ions can interact with various molecular targets and pathways, including:
Luminescence: Yttrium ions can activate luminescent centers in phosphors, leading to light emission.
Catalysis: Yttrium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Biological Interactions: Yttrium ions can bind to biological molecules, affecting their structure and function.
相似化合物的比较
Xenotime is unique among rare earth phosphates due to its high yttrium content and specific crystal structure. Similar compounds include:
Monazite: A rare earth phosphate mineral with a different crystal structure and higher concentrations of cerium and thorium.
This compound-(Yb): A variant of this compound with higher concentrations of ytterbium.
This compound stands out due to its specific properties and applications, making it a valuable mineral in various scientific and industrial fields.
属性
CAS 编号 |
13817-22-6 |
|---|---|
分子式 |
H3O4PY+3 |
分子量 |
186.9 |
IUPAC 名称 |
phosphoric acid;yttrium(3+) |
InChI |
InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3 |
InChI 键 |
UXBZSSBXGPYSIL-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)O.[Y+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


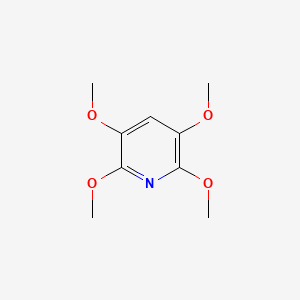
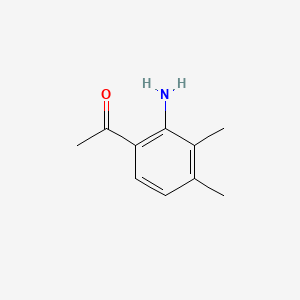
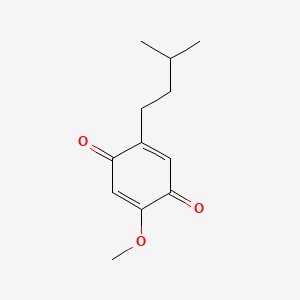
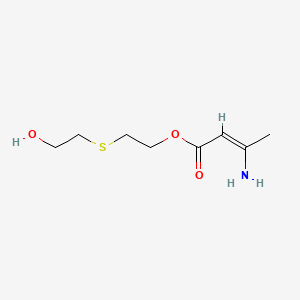
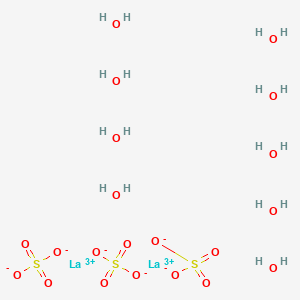
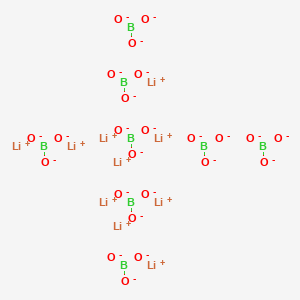
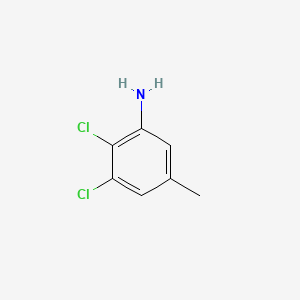

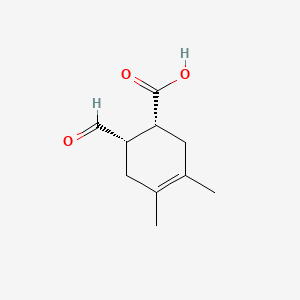
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)
